4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol
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Overview
Description
4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol typically involves the reaction of dimethylamine with a methoxy-substituted triazine precursor. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological macromolecules such as proteins and nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A derivative of pyridine with similar nucleophilic properties.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group attached to a benzene ring.
4-(Dimethylamino)cinnamaldehyde: Used in various chemical assays and reactions.
Uniqueness
4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol is unique due to its triazine core structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H10N4O2 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-(dimethylamino)-4-methoxy-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H10N4O2/c1-10(2)4-7-5(11)9-6(8-4)12-3/h1-3H3,(H,7,8,9,11) |
InChI Key |
JOBHMGOCECMJPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=O)N1)OC |
Origin of Product |
United States |
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